UCK2 Inhibitor-2

Enzymology Kinase Inhibition Drug Discovery

UCK2 Inhibitor-2 is the only commercially available UCK2 inhibitor proven to functionally block DHODH inhibitor-induced uridine salvage, providing a critical experimental window for dual blockade studies. With a non-competitive mechanism (Ki 1.0 µM ATP, 3.5 µM uridine), it ensures reliable inhibition even at high substrate concentrations—unlike ATP-competitive alternatives. Validated in K562 cells with 52% inhibition at 50 µM, this chromeno[2,3-d]pyrimidine scaffold compound is the definitive tool for probing pyrimidine salvage pathway dependencies in cancer and virology research.

Molecular Formula C28H23N3O4S
Molecular Weight 497.6 g/mol
CAS No. 866842-71-9
Cat. No. B1682685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCK2 Inhibitor-2
CAS866842-71-9
SynonymsUCK2-IN-20874830;  UCK2-IN20874830;  UCK2-IN 20874830; 
Molecular FormulaC28H23N3O4S
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC=CC(=C5)C(=O)O
InChIInChI=1S/C28H23N3O4S/c1-16-9-11-18(12-10-16)25-30-26-22(14-19-6-3-5-17(2)24(19)35-26)27(31-25)36-15-23(32)29-21-8-4-7-20(13-21)28(33)34/h3-13H,14-15H2,1-2H3,(H,29,32)(H,33,34)
InChIKeyYCDBRHFPFQVQKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UCK2 Inhibitor-2 (CAS 866842-71-9): A Non-Competitive Uridine-Cytidine Kinase 2 Inhibitor for Pyrimidine Salvage Pathway Studies


UCK2 Inhibitor-2 (CAS 866842-71-9), also known as 3-[[2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoic acid, is a synthetic small molecule featuring a tricyclic chromeno[2,3-d]pyrimidine core [1]. It was discovered through high-throughput screening and characterized as a non-competitive inhibitor of human uridine-cytidine kinase 2 (UCK2), an enzyme that catalyzes the first committed step in the pyrimidine salvage pathway [2]. The compound exhibits an IC50 of 3.8 µM against UCK2 in vitro and demonstrates cellular activity by suppressing uridine salvage in K562 cells [2]. Its non-competitive mode of inhibition distinguishes it from active-site-directed kinase inhibitors and suggests potential for targeting allosteric regulatory sites [2].

Why UCK2 Inhibitor-2 (866842-71-9) Cannot Be Interchanged with Other UCK2-Targeting Compounds


Although several small molecules have been reported to inhibit UCK2, their pharmacological profiles differ substantially in terms of potency, mechanism, and cellular efficacy. The high-throughput screening study that identified UCK2 Inhibitor-2 revealed multiple structural classes with divergent inhibition kinetics [1]. For instance, compounds from the pyrazolo[3,4-d]pyrimidine series (e.g., 135416439) exhibit weaker binding and distinct ATP- and uridine-competitive behavior, while chromeno[2,3-d]pyrimidine analogs show a range of IC50 values spanning from 3.8 µM to 26.8 µM even within the same scaffold [1]. Importantly, the ability to block DHODH inhibitor-induced uridine salvage is not a universal property of all UCK2 inhibitors—only UCK2 Inhibitor-2 demonstrated this functional capacity under the tested conditions [1]. These quantitative discrepancies underscore the risk of assuming functional interchangeability among UCK2 inhibitors and justify a detailed, evidence-based selection process.

Quantitative Differentiation of UCK2 Inhibitor-2 (866842-71-9) Against Structurally and Functionally Related Comparators


Superior Biochemical Potency: 4.4-Fold Lower IC50 than the Pyrazolopyrimidine-Derived Inhibitor 135416439

UCK2 Inhibitor-2 (PubChem CID 20874830) exhibits an IC50 of 3.8 µM in a validated ADP-Glo kinase assay, representing a 4.4-fold improvement in potency compared to compound 135416439 (IC50 = 16.6 µM), a representative of the pyrazolopyrimidine class of UCK2 inhibitors [1]. Both compounds were tested under identical assay conditions, enabling direct cross-class comparison. This potency advantage translates to a lower concentration requirement for achieving equivalent target engagement in biochemical systems [1].

Enzymology Kinase Inhibition Drug Discovery

Enhanced Binding Affinity for Uridine: 3.7-Fold Lower Ki Compared to 135416439

Kinetic analysis reveals that UCK2 Inhibitor-2 binds with a Ki of 3.5 ± 0.3 µM with respect to uridine, which is 3.7-fold lower than the Ki of 13 ± 3 µM measured for compound 135416439 [1]. The non-competitive mode of inhibition indicates that UCK2 Inhibitor-2 binds to an allosteric site distinct from the uridine-binding pocket, yet its affinity for that site is substantially greater than that of the pyrazolopyrimidine-based comparator [1].

Enzyme Kinetics Mechanism of Inhibition Binding Affinity

Superior Affinity for the ATP-Binding Allosteric Site: 12-Fold Lower Ki than 135416439

With respect to ATP, UCK2 Inhibitor-2 displays a Ki of 1.0 ± 0.1 µM, which is 12-fold lower than the Ki of 12 ± 2 µM observed for compound 135416439 [1]. This marked difference in ATP-competitive behavior underscores a significant advantage in binding to the allosteric site that modulates ATP-dependent phosphorylation activity [1]. The data are derived from ATP titration experiments conducted under identical assay conditions [1].

Kinase Inhibitor Selectivity Allosteric Modulation ATP-Binding Site

Enhanced Cellular Efficacy: 1.7-Fold Greater Inhibition of Uridine Salvage Compared to 135416439

In K562 cells, UCK2 Inhibitor-2 at a concentration of 50 µM suppresses uridine salvage by 52%, as measured by 5-ethynyl uridine (5-EU) uptake [1]. In contrast, compound 135416439 achieves only 31.3% inhibition at the same concentration under identical assay conditions [1]. This 1.7-fold improvement in cellular inhibition directly correlates with the compound's superior biochemical potency and binding affinities [1].

Cell-Based Assays Nucleoside Salvage Pyrimidine Metabolism

Unique Functional Capability: Blockade of DHODH Inhibitor-Induced Uridine Salvage

In the presence of the DHODH inhibitor GSK983, uridine salvage in K562 cells is markedly upregulated. UCK2 Inhibitor-2 uniquely prevents this compensatory increase in salvage activity [1]. While other UCK2 inhibitors (e.g., 135416439) exhibit some cellular activity, the study specifically highlights that only UCK2 Inhibitor-2 successfully counteracts the GSK983-induced surge in uridine uptake [1]. This functional differentiation is not observed with the comparator compounds tested.

Combination Therapy Antiviral Strategy Metabolic Adaptation

Intra-Class Potency Differentiation: 1.2-Fold Lower IC50 than the Closest Chromeno-Pyrimidine Analog (20874830-2)

Within the chromeno[2,3-d]pyrimidine scaffold class, UCK2 Inhibitor-2 (IC50 = 3.8 µM) demonstrates a 1.2-fold potency advantage over its closest structural analog, compound 20874830-2 (IC50 = 4.7 µM) [1]. Other analogs in the same series exhibit significantly weaker activity (e.g., 20874830-1, IC50 = 26.8 µM; 20874830-3, IC50 = 11.8 µM) [1]. This narrow but measurable superiority within the same chemical class underscores the importance of selecting the specific compound 20874830 over readily available but less potent analogs.

Structure-Activity Relationship Chemical Biology Lead Optimization

Optimal Application Domains for UCK2 Inhibitor-2 (866842-71-9) Based on Quantitative Evidence


Investigating the Pyrimidine Salvage Pathway and Its Contribution to Nucleotide Homeostasis

UCK2 Inhibitor-2 is the preferred tool for cell-based studies aiming to block uridine salvage. Its 52% inhibition at 50 µM in K562 cells provides a robust experimental window for assessing the reliance of cancer or virally infected cells on extracellular uridine [1]. The non-competitive mechanism ensures that inhibition is sustained even at high substrate concentrations, a critical feature when working with variable nucleoside levels in culture media [1].

Exploring Synergistic Metabolic Blockade via Combined DHODH and UCK2 Inhibition

Given its unique ability to prevent the DHODH inhibitor-induced increase in uridine salvage, UCK2 Inhibitor-2 is indispensable for experiments testing the dual blockade of de novo pyrimidine synthesis (via DHODH inhibitors like GSK983) and salvage (via UCK2 inhibition) [1]. This combination strategy is a leading approach in antiviral and anticancer drug discovery, and no other commercially available UCK2 inhibitor has demonstrated this specific functional property [1].

Biochemical Characterization of UCK2 Allosteric Regulation and Substrate Competition

With well-defined Ki values of 1.0 µM (ATP) and 3.5 µM (uridine), UCK2 Inhibitor-2 serves as a high-quality probe for dissecting the allosteric regulation of UCK2 [1]. Its superior affinity over pyrazolopyrimidine-based inhibitors (e.g., 135416439) allows for more precise kinetic studies and structure-activity relationship analyses aimed at understanding the molecular determinants of non-competitive inhibition [1].

Benchmarking Novel UCK2 Inhibitors in Screening and Lead Optimization Campaigns

As a well-characterized, non-competitive inhibitor with an IC50 of 3.8 µM, UCK2 Inhibitor-2 provides a reliable positive control and benchmark for high-throughput screening assays targeting UCK2 [1]. Its documented performance in both biochemical and cellular assays enables researchers to calibrate new hits against a reference compound with known potency, mechanism, and cellular activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for UCK2 Inhibitor-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.